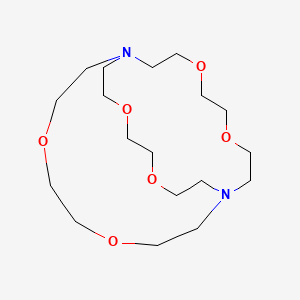

2,2,2-Cryptand

Description

Properties

IUPAC Name |

4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2O6/c1-7-21-13-14-24-10-4-20-5-11-25-17-15-22-8-2-19(1)3-9-23-16-18-26-12-6-20/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFVJZSDSXXFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN2CCOCCOCCN1CCOCCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178697 | |

| Record name | 2,2,2-Cryptand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow crystals; [EMD MSDS] | |

| Record name | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23978-09-8 | |

| Record name | 2,2,2-Cryptand | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptating agent 222 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptofix 222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Cryptand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRYPTAND-222 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V22YHN6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Cryptand: Structure, Bonding, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the macrobicyclic polyether 2,2,2-cryptand, a seminal molecule in the field of supramolecular chemistry. We delve into its unique three-dimensional structure and the principles governing its powerful and selective bonding with various cations. This document summarizes key quantitative data, including stability constants, thermodynamic parameters of complexation, and critical bond lengths and angles derived from X-ray crystallography. Furthermore, detailed experimental protocols for the synthesis of this compound and for the characterization of its host-guest complexes using NMR titration, isothermal titration calorimetry, and X-ray crystallography are provided. Visualizations of the synthetic pathway and cation complexation are included to facilitate a deeper understanding of the underlying processes.

Introduction

This compound, systematically named 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a highly selective chelating agent for alkali and alkaline earth metal cations. Its discovery by Jean-Marie Lehn, for which he shared the Nobel Prize in Chemistry in 1987, marked a pivotal moment in the development of supramolecular chemistry. The molecule's cage-like structure, featuring a three-dimensional cavity, allows it to encapsulate specific cations with high affinity and stability, a phenomenon known as the "cryptate effect". This remarkable property has led to its use in a wide range of applications, from phase transfer catalysis to the development of radiopharmaceuticals. This guide aims to provide researchers and professionals in drug development and related scientific fields with a detailed technical understanding of this compound's structure, bonding properties, and the experimental methodologies used to study it.

Structure and Bonding Properties

The structure of this compound is characterized by a bicyclic framework with two nitrogen bridgehead atoms and three polyoxyethylene chains, each containing two oxygen atoms. This arrangement creates a well-defined intramolecular cavity, approximately 2.8 Å in diameter, which is ideally sized to encapsulate the potassium cation (ionic diameter ~2.66 Å).

The exceptional binding affinity of this compound arises from the preorganization of its donor atoms (six oxygen and two nitrogen atoms) within the macrocyclic structure. These donor atoms are perfectly positioned to coordinate with a guest cation, minimizing the entropic penalty associated with complexation. The encapsulation of the cation within the three-dimensional cavity shields it from the solvent, leading to highly stable complexes, even in polar solvents.

The bonding is primarily due to ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen and nitrogen atoms of the cryptand. The strength and selectivity of this interaction are governed by the "size-fit" relationship between the cation and the cryptand's cavity.

Quantitative Data

Stability Constants of this compound Complexes

The stability of the complexes formed between this compound and various cations is quantified by the stability constant (log K). The following table summarizes the stability constants for the 1:1 complexes with a range of alkali and alkaline earth metal cations in different solvents at 25 °C.

| Cation | Ionic Radius (Å) | log K in Water | log K in Methanol |

| Li⁺ | 0.76 | 2.5 | 5.5 |

| Na⁺ | 1.02 | 3.9 | 7.0 |

| K⁺ | 1.38 | 5.4 | 10.5 |

| Rb⁺ | 1.52 | 4.3 | 8.7 |

| Cs⁺ | 1.67 | < 2 | 4.5 |

| Mg²⁺ | 0.72 | < 2 | - |

| Ca²⁺ | 1.00 | 4.4 | 7.6 |

| Sr²⁺ | 1.18 | 7.3 | 11.0 |

| Ba²⁺ | 1.35 | 9.5 | 12.0 |

Note: The values are compiled from various sources and may show slight variations depending on the experimental conditions.

Thermodynamic Parameters of Complexation

The thermodynamic parameters for the complexation of this compound with alkali metal cations in water at 25 °C provide insights into the driving forces of the interaction.

| Cation | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |

| Na⁺ | -22.3 | -33.9 | 11.6 |

| K⁺ | -30.8 | -53.6 | 22.8 |

| Rb⁺ | -24.7 | -49.0 | 24.3 |

Note: The values are indicative and sourced from literature. Experimental conditions can influence these values.

Structural Data from X-ray Crystallography

The precise geometry of this compound and its complexes has been determined by X-ray crystallography. The following table presents key average bond lengths for the complexes with Na⁺ and K⁺.

| Bond | Average Bond Length in [Na⁺⊂2.2.2] (Å) | Average Bond Length in [K⁺⊂2.2.2] (Å) |

| N-C | 1.47 | 1.48 |

| C-C | 1.51 | 1.52 |

| C-O | 1.42 | 1.43 |

| Na⁺-N | 2.65 | - |

| Na⁺-O | 2.58 | - |

| K⁺-N | - | 2.85 |

| K⁺-O | - | 2.78 |

Note: These are average values and can vary slightly between different crystal structures and counter-ions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a generalized protocol based on the original method developed by Lehn and co-workers.

Step 1: Synthesis of the Diazacrown Ether

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,8-diamino-3,6-dioxaoctane in a suitable high-boiling point solvent such as toluene.

-

In the dropping funnel, place a solution of diglycolyl dichloride in the same solvent.

-

With vigorous stirring, add the acid chloride solution dropwise to the diamine solution over several hours under high-dilution conditions to favor intramolecular cyclization.

-

After the addition is complete, reflux the mixture for 24 hours.

-

Cool the reaction mixture and filter to remove the ammonium salt byproduct.

-

Evaporate the solvent under reduced pressure to obtain the crude diamide.

-

Purify the diamide by column chromatography or recrystallization.

-

Reduce the purified diamide using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆), in an anhydrous ether solvent like tetrahydrofuran (THF).

-

After the reaction is complete, carefully quench the excess reducing agent and work up the reaction to isolate the diazacrown ether.

Step 2: Synthesis of this compound

-

Repeat the procedure described in Step 1, using the synthesized diazacrown ether as the starting diamine.

-

React the diazacrown ether with diglycolyl dichloride under high-dilution conditions to form the bicyclic diamide.

-

Reduce the bicyclic diamide with a suitable reducing agent to yield this compound.

-

Purify the final product by column chromatography and recrystallization to obtain a white crystalline solid.

Determination of Stability Constants by NMR Titration

NMR titration is a powerful technique to determine the stability constant of host-guest complexes in solution.

-

Sample Preparation:

-

Prepare a stock solution of this compound (the host) of a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CD₃OD).

-

Prepare a stock solution of the guest cation salt (e.g., KCl) of a much higher known concentration (e.g., 50 mM) in the same deuterated solvent.

-

-

NMR Experiment:

-

Acquire a ¹H NMR spectrum of the host solution alone.

-

Perform a series of titrations by adding small aliquots of the guest solution to the NMR tube containing the host solution.

-

After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

-

Monitor the chemical shift changes of the protons of the this compound. The protons on the ethylene bridges adjacent to the nitrogen and oxygen atoms are particularly sensitive to cation binding.

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ) of a specific proton signal as a function of the guest/host molar ratio.

-

Fit the resulting binding isotherm to a 1:1 binding model using appropriate software to extract the stability constant (K).

-

Characterization of Complexation by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 0.1 mM) in a suitable buffer and degas it thoroughly.

-

Prepare a solution of the guest cation salt (e.g., 1 mM KCl) in the same buffer and degas it.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter.

-

Load the guest cation solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Initiate the titration, where the guest solution is injected stepwise into the sample cell. The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model to determine the stability constant (K), the enthalpy of binding (ΔH°), and the stoichiometry (n). From these values, the Gibbs free energy (ΔG°) and entropy (ΔS°) of binding can be calculated.

-

Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for this compound and its complexes.

-

Crystallization:

-

Dissolve the this compound complex in a suitable solvent or solvent mixture.

-

Grow single crystals by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data to obtain the final crystal structure.

-

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Cation Complexation by this compound

Caption: Reversible complexation of a cation by this compound.

Experimental Workflow for ITC

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

This compound remains a cornerstone of supramolecular chemistry, offering a powerful platform for selective cation recognition. Its well-defined structure and predictable bonding behavior make it an invaluable tool in various scientific disciplines. This guide has provided a detailed overview of its key characteristics, supported by quantitative data and comprehensive experimental protocols. The presented information is intended to serve as a valuable resource for researchers and professionals, facilitating further exploration and application of this remarkable molecule in areas such as drug delivery, sensing, and catalysis.

The Genesis of a Cage: A Technical Guide to the Discovery and History of Cryptand Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and rich history of cryptand chemistry, a cornerstone of supramolecular chemistry. We will explore the pioneering work of Charles J. Pedersen, Jean-Marie Lehn, and Donald J. Cram, which culminated in the 1987 Nobel Prize in Chemistry. This document provides an in-depth look at the synthesis, properties, and applications of these fascinating three-dimensional macrobicyclic molecules. Detailed experimental protocols for key synthetic steps, quantitative data on cation binding, and visualizations of historical and chemical concepts are presented to serve as a comprehensive resource for researchers in chemistry and drug development.

Introduction: The Dawn of Supramolecular Chemistry

The journey into the world of cryptands begins with the serendipitous discovery of a new class of synthetic macrocycles. In the 1960s, Charles J. Pedersen at DuPont was investigating the synthesis of a complexing agent for divalent cations.[1][2] During his work, he accidentally synthesized a white, crystalline byproduct that exhibited an unusual affinity for potassium cations.[2] This molecule, dibenzo-18-crown-6, was the first of the "crown ethers," two-dimensional cyclic polyethers with the remarkable ability to selectively bind specific metal ions.[1][2][3] This discovery laid the groundwork for a new field of chemistry focused on molecular recognition.[4]

Inspired by Pedersen's findings, French chemist Jean-Marie Lehn envisioned a more sophisticated, three-dimensional ligand that could completely encapsulate a cation, forming a highly stable complex.[5][6][7] In 1968, Lehn and his team successfully synthesized the first of these bicyclic molecules, which he named "cryptands," from the Greek word kryptos, meaning "hidden," as they effectively hide the guest ion within their molecular cavity.[5][6][8] This marked a pivotal moment in the development of what Lehn would later term "supramolecular chemistry," the chemistry of molecular assemblies and intermolecular bonds.[6]

Donald J. Cram, a contemporary of Pedersen and Lehn, further expanded the field of host-guest chemistry by designing and synthesizing a wide array of structured molecules, including spherands and carcerands, capable of highly selective recognition of guest molecules.[9][10][11] The collective contributions of these three visionaries were recognized in 1987 with the Nobel Prize in Chemistry "for their development and use of molecules with structure-specific interactions of high selectivity."[5][7][8]

The Synthesis of a Molecular Cage: [2.2.2]Cryptand

The most iconic and widely studied cryptand is [2.2.2]cryptand, so named because it has two oxygen atoms in each of its three bridges connecting the two nitrogen bridgeheads.[7] The synthesis of [2.2.2]cryptand, originally developed by Lehn and his group, is a multi-step process that showcases fundamental principles of organic synthesis.

Detailed Experimental Protocol for the Synthesis of a Dibenzo-[2.2.2]Cryptand Derivative

The following protocol is a representative example for the synthesis of a dibenzo-substituted [2.2.2]cryptand, adapted from the literature.[6] This provides a more detailed look into the practical aspects of cryptand synthesis.

Step 1: Synthesis of 1,2-bis(2-nitrophenoxy)ethane (II)

-

Reagents: 2-nitrophenol (I), 1,2-dibromoethane, potassium carbonate, dimethylformamide (DMF).

-

Procedure: Two equivalents of 2-nitrophenol are reacted with 1,2-dibromoethane in the presence of potassium carbonate in DMF. The mixture is heated to afford 1,2-bis(2-nitrophenoxy)ethane (II).

-

Purification: The product is isolated by precipitation and can be recrystallized from a suitable solvent like acetone.

Step 2: Reduction to 1,2-bis(2-aminophenoxy)ethane (III)

-

Reagents: 1,2-bis(2-nitrophenoxy)ethane (II), 10% Palladium on charcoal (Pd/C), hydrogen gas.

-

Procedure: The nitro groups of compound II are reduced to amino groups via catalytic hydrogenation using 10% Pd/C as the catalyst.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the diamino derivative III.

Step 3: Synthesis of the Macrocyclic Diamide (IV)

-

Reagents: 1,2-bis(2-aminophenoxy)ethane (III), 3,6-dioxaoctanedioyl dichloride, tetrahydrofuran (THF).

-

Procedure: The diamine III is reacted with 3,6-dioxaoctanedioyl dichloride in THF under high dilution conditions to promote intramolecular cyclization and form the lactam IV.

-

Purification: The product is isolated by extraction and can be purified by chromatography.

Step 4: Reduction to the Azacrown (V)

-

Reagents: Macrocyclic diamide (IV), lithium aluminum hydride (LiAlH4), THF.

-

Procedure: The amide functionalities of the lactam IV are reduced to amines using a strong reducing agent like LiAlH4 in THF to give the azacrown V.

-

Purification: The product is purified by extraction and recrystallization.

Step 5 & 6: Formation and Reduction of the Bicyclic Diamide (VI and VII)

-

Reagents: Azacrown (V), 3,6-dioxaoctanedioyl dichloride, diborane (B2H6), THF.

-

Procedure: The azacrown V is treated with another equivalent of 3,6-dioxaoctanedioyl dichloride to form the bicyclic diamide VI. Subsequent reduction with diborane in THF yields the final dibenzo-[2.2.2]cryptand (VII).

-

Purification: The final product is purified by column chromatography and recrystallization.

The Cryptate Effect: Selective Cation Binding

The defining feature of cryptands is their ability to form highly stable and selective inclusion complexes, called "cryptates," with various cations.[4][7] This high stability and selectivity, known as the "cryptate effect," arises from the three-dimensional encapsulation of the cation within the cryptand's cavity. The size of the cavity and the nature of the donor atoms (typically oxygen and nitrogen) determine which cation is bound most strongly.[6][12]

The stability of these complexes is quantified by the stability constant (log K), with higher values indicating stronger binding. The selectivity of a cryptand for a particular cation is a result of the optimal fit between the cation's ionic radius and the size of the cryptand's cavity. For instance, [2.1.1]cryptand has the highest affinity for Li+, [2.2.1]cryptand for Na+, and [2.2.2]cryptand for K+.[6]

Quantitative Data on Cryptand-Cation Complexation

The following tables summarize the stability constants (log K) for the complexation of various alkali metal cations with different cryptands in water and methanol.

Table 1: Stability Constants (log K) of Cryptand Complexes with Alkali Metal Cations in Water at 25°C

| Cryptand | Li+ | Na+ | K+ | Rb+ | Cs+ |

| [2.1.1] | 5.5 | 3.2 | <2 | <2 | <2 |

| [2.2.1] | 2.5 | 5.4 | 3.95 | 2.55 | <2 |

| [2.2.2] | <2 | 3.9 | 5.4 | 4.35 | <2 |

Data compiled from various sources.

Table 2: Stability Constants (log K) of Cryptand Complexes with Alkali Metal Cations in Methanol at 25°C

| Cryptand | Li+ | Na+ | K+ | Rb+ | Cs+ |

| [2.1.1] | 7.7 | 7.6 | 4.4 | 3.5 | 2.9 |

| [2.2.1] | 7.35 | 9.75 | 8.05 | 6.5 | 4.4 |

| [2.2.2] | 4.3 | 8.0 | 10.5 | 8.7 | 4.8 |

Data compiled from various sources, including thermochemical cycle data.[13]

Applications in Drug Development and Beyond

The unique properties of cryptands have led to their application in various fields, including roles as phase transfer catalysts, for the synthesis of inorganic complexes, and increasingly, in the realm of medicine and drug development.[4][12]

Radiopharmaceuticals

Bifunctional cryptands have been synthesized for applications in nuclear medicine.[14] These molecules can be radiolabeled with isotopes like lead-203 ([²⁰³Pb]Pb²⁺) and attached to antibodies to create radioimmunoconjugates for targeted cancer therapy and diagnosis.[14] Studies have shown that these cryptand-based radiopharmaceuticals exhibit high stability in human serum.[14]

Drug Delivery

The ability of cryptands to encapsulate molecules makes them promising candidates for drug delivery systems.[2][15] By encapsulating hydrophobic drugs within their cavity, cryptands can enhance the solubility of these drugs in aqueous environments.[15] Recent research has explored the use of glucose-diazacrown cryptands as carriers for anticancer drugs like busulfan and lomustine.[2][15] These studies have shown that the cryptand-drug complexes have significantly higher water solubility than the pure drugs and can exhibit greater selectivity towards cancer cells.[2]

Ion Sensing

The selective binding properties of cryptands have been harnessed to develop fluorescent sensors for specific ions. By attaching a fluorophore to a cryptand, the fluorescence can be modulated by the binding of a target ion, allowing for its detection and quantification.[6]

Conclusion

From a serendipitous discovery to a cornerstone of supramolecular chemistry, the story of cryptands is a testament to scientific curiosity and rational design. The pioneering work of Pedersen, Lehn, and Cram not only unveiled a new class of molecules with extraordinary properties but also opened up a new frontier in chemistry focused on the intricate dance of molecules. For researchers, scientists, and drug development professionals, the principles of molecular recognition and host-guest chemistry, so elegantly demonstrated by cryptands, continue to inspire the design of novel therapeutic agents, diagnostic tools, and advanced materials. The journey that began in the 1960s is far from over, with the full potential of these molecular cages still being unlocked.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Experimental and computational studies on possibility of using glucose diazacrown cryptand as a carrier for anticancer drugs busulfan and lomustine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Cryptand [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. Cryptand - Wikipedia [en.wikipedia.org]

- 13. A thermochemical cycle for the heat of complexing of Na+ and K+ cations with cryptand 222 in water and methanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental and computational studies on possibility of using glucose diazacrown cryptand as a carrier for anticancer drugs busulfan and lomustine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 2,2,2-Cryptand and Cation Complexation

An In-depth Technical Guide on the Thermodynamics of Cation Binding by 2,2,2-Cryptand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the selective binding of cations by the macrobicyclic ligand this compound. Understanding these interactions is crucial for advancements in areas ranging from ion sensing and separation to the development of novel therapeutic and diagnostic agents.

The compound 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, commonly known as this compound or cryptand[1], is a powerful chelating agent with a three-dimensional cavity well-suited for encapsulating various cations.[2][3] The remarkable stability and selectivity of the resulting complexes, termed "cryptates," are governed by a delicate interplay of thermodynamic factors. The cryptand exists in different conformations, primarily the exo-exo, exo-endo, and endo-endo forms, which relate to the orientation of the lone electron pairs on the bridgehead nitrogen atoms.[2] The formation of a stable complex often involves a conformational reorganization of the cryptand to create a welcoming cavity for the guest cation.[4]

The binding process is a classic example of host-guest chemistry, where the cryptand (host) encapsulates a cation (guest). The stability of these complexes is a result of the "cryptate effect," which is a combination of the macrocyclic effect and the three-dimensional nature of the ligand, leading to a highly pre-organized binding site.

Quantitative Thermodynamic Data

The stability of a cryptate complex is quantified by its stability constant (K_s), often expressed in its logarithmic form (log K_s). The thermodynamic parameters of complexation—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide a complete picture of the binding process. These parameters are related by the fundamental equation:

ΔG° = -RT ln(K_s) = ΔH° - TΔS°

The following tables summarize key thermodynamic data for the complexation of various cations with this compound in different solvents.

Table 1: Thermodynamic Data for Cation Binding by this compound in Aqueous Solution at 298.15 K

| Cation | log K_s | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | ΔS° (J/mol·K) |

| K⁺ | 5.8 ± 0.1[5][6] | -33.1 | -54.4 | -21.3 | -71.5 |

Note: Data for K⁺ is prominently featured in the provided search results. A comprehensive table with a wider range of cations in aqueous solution requires compilation from various literature sources beyond the initial search.

Table 2: Thermodynamic Data for Cation Binding by this compound in Non-Aqueous Solvents at 298.15 K

| Cation | Solvent | log K_s | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | ΔS° (J/mol·K) | |---|---|---|---|---|---| | Na⁺ | Methanol | 7.6 | -43.4 | -58.6 | -15.2 | -51.0 | | K⁺ | Methanol | 10.5 | -60.0 | -71.1 | -11.1 | -37.3 | | Rb⁺ | Methanol | 9.5 | -54.2 | -66.9 | -12.7 | -42.6 | | Cs⁺ | Methanol | 4.4 | -25.1 | -50.2 | -25.1 | -84.2 | | Ag⁺ | Methanol | 11.9 | -67.9 | -62.8 | 5.1 | 17.1 | | Tl⁺ | Methanol | 12.3 | -70.2 | -66.9 | 3.3 | 11.1 | | Ca²⁺ | Methanol | 7.6 | -43.4 | -46.0 | -2.6 | -8.7 | | Sr²⁺ | Methanol | 9.5 | -54.2 | -50.2 | 4.0 | 13.4 | | Ba²⁺ | Methanol | 10.0 | -57.1 | -50.2 | 6.9 | 23.1 | | Pb²⁺ | Methanol | 12.1 | -69.1 | -50.2 | 18.9 | 63.4 | | Na⁺ | Acetonitrile | - | - | -84.9[7] | - | - | | K⁺ | Acetonitrile | - | - | -100.4[7] | - | - | | Rb⁺ | Acetonitrile | - | - | -96.2[7] | - | - | | Cs⁺ | Acetonitrile | - | - | -83.7[7] | - | - | | Ag⁺ | Acetonitrile | - | - | -92.0[7] | - | - | | Tl⁺ | Acetonitrile | - | - | -104.6[7] | - | - | | Na⁺ | Propylene Carbonate | - | - | -84.1[7] | - | - | | K⁺ | Propylene Carbonate | - | - | -100.0[7] | - | - | | Rb⁺ | Propylene Carbonate | - | - | -96.2[7] | - | - | | Cs⁺ | Propylene Carbonate | - | - | -83.7[7] | - | - | | Ag⁺ | Propylene Carbonate | - | - | -92.0[7] | - | - | | Tl⁺ | Propylene Carbonate | - | - | -104.6[7] | - | - |

Note: This table is a compilation based on data mentioned in the search results. A more exhaustive list would require a broader literature survey. The enthalpies of complexation in acetonitrile and propylene carbonate are provided, highlighting the strong exothermic nature of the binding in these solvents.[7]

The stability and selectivity of these complexes are influenced by both enthalpy and entropy changes.[8] For alkali metal cations, the complexation is often characterized by large negative enthalpy changes and negative entropy changes.[8] The favorable enthalpy is due to the strong electrostatic interactions between the cation and the donor atoms of the cryptand. The negative entropy is attributed to the loss of conformational freedom of the cryptand upon complexation and the release of fewer solvent molecules from the cation's solvation shell than are structured around the resulting cryptate.

Experimental Protocols

The determination of thermodynamic parameters for cation-cryptand complexation relies on several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K_s), enthalpy (ΔH°), and stoichiometry (n) in a single experiment.

Methodology:

-

Preparation: A solution of the this compound is placed in the sample cell of the calorimeter. The cation solution (typically a salt) is loaded into a syringe. Both solutions are prepared in the same buffer or solvent to minimize heats of dilution.

-

Titration: A series of small, precise injections of the cation solution are made into the cryptand solution.

-

Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as most of the added cation binds to the cryptand. As the cryptand becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of the cation solution.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of cation to cryptand, is fitted to a binding model. This fitting yields the values for K_s, ΔH°, and n. ΔG° and ΔS° can then be calculated.

ITC has been successfully used to study the thermodynamics of potassium ion complexation by this compound in aqueous solutions.[8][9]

Potentiometric Titration

Potentiometry, particularly using ion-selective electrodes (ISEs), is a common method for determining stability constants.[10]

Methodology:

-

Cell Setup: An electrochemical cell is assembled consisting of an ion-selective electrode (sensitive to the cation of interest) and a reference electrode. The electrodes are immersed in a solution containing a known concentration of the cation.

-

Titration: The this compound solution is incrementally added to the cation solution.

-

Potential Measurement: The potential of the ISE is measured after each addition of the cryptand. The potential is related to the activity (and thus concentration) of the free (uncomplexed) cation in the solution.

-

Data Analysis: As the cryptand is added, it binds to the cation, reducing the concentration of the free cation and causing a change in the measured potential. The stability constant (K_s) is calculated from the changes in the free cation concentration as a function of the total concentrations of the cation and the cryptand. The temperature dependence of K_s can be used to calculate the enthalpy and entropy of complexation.[8]

Visualizations

Logical Relationship of Cation Binding

Caption: Logical flow of the cation binding process by this compound.

Experimental Workflow for Thermodynamic Characterization

Caption: Experimental workflow for determining thermodynamic parameters.

Conclusion

The thermodynamics of cation binding by this compound reveal a highly efficient and selective process driven primarily by favorable enthalpic contributions. The stability of the resulting cryptates is significantly influenced by the nature of the cation and the solvent environment. A thorough understanding of these thermodynamic principles, gained through techniques like Isothermal Titration Calorimetry and potentiometric titrations, is essential for the rational design of novel cryptand-based systems for applications in medicine and materials science. The provided data and protocols serve as a foundational guide for researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.2.2-Cryptand - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic studies of aqueous solutions of this compound at 298.15 K: enthalpy-entropy compensation, partial entropies, and complexation with K+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enthalpies and entropies of complexation of cryptand 222 and metal ions in propylene carbonate and acetonitrile. Derived thermodynamic parameters for the transfer of metal-ion cryptates - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Isothermal titration calorimetry study of a bistable supramolecular system: reversible complexation of cryptand[2.2.2] with potassium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Ion Encapsulation Mechanism of Kryptofix 222

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of ion encapsulation by Kryptofix 222 (also known as Cryptand-222), a seminal molecule in the field of supramolecular chemistry. This document details the principles of its selective binding, the thermodynamics driving the complexation, and the experimental protocols used to characterize these interactions, with a focus on applications in research and drug development.

The Core Mechanism of Ion Encapsulation

Kryptofix 222, with the IUPAC name 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a bicyclic molecule featuring a three-dimensional intramolecular cavity.[1] This unique topology is central to its function as a highly effective and selective chelating agent for various cations. The encapsulation mechanism is a sophisticated interplay of structural and electronic factors that dictate its remarkable binding affinities.

Structural Preorganization and the Cryptate Effect: The structure of Kryptofix 222 is "preorganized" for cation binding. This means that the molecule exists in a conformation that requires minimal rearrangement to accommodate a guest ion within its cavity. This preorganization minimizes the entropic penalty associated with the ligand organizing itself around the cation, a key component of the "cryptate effect." The cryptate effect describes the enhanced stability of complexes formed by cryptands compared to their acyclic or monocyclic counterparts (crown ethers).

The Encapsulation Process: The encapsulation of a metal ion by Kryptofix 222 is a dynamic process where the cation enters the cryptand's cavity and is coordinated by the six oxygen and two nitrogen donor atoms.[1] This coordination sphere effectively shields the encapsulated ion from the surrounding solvent, leading to the formation of a stable "cryptate" complex. The binding is primarily driven by ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen and nitrogen atoms of the cryptand.

Selectivity: The selectivity of Kryptofix 222 for specific cations is governed by the principle of size complementarity. The cryptand's cavity has a diameter of approximately 2.8 Å, which is an ideal fit for the potassium ion (K⁺, ionic diameter ~2.66 Å).[2] Cations that are significantly smaller (e.g., Li⁺, Na⁺) or larger (e.g., Rb⁺, Cs⁺) form less stable complexes due to a poorer fit within the cavity, resulting in weaker interactions. This size-based selectivity is a hallmark of cryptand chemistry and a key factor in its diverse applications.

Thermodynamics of Ion Encapsulation

The stability of Kryptofix 222 complexes is quantified by the stability constant (log K), which is related to the Gibbs free energy of complexation (ΔG°). The overall thermodynamic profile, including the enthalpy (ΔH°) and entropy (ΔS°) changes, provides deeper insights into the driving forces of encapsulation.

The complexation reaction can be represented as:

Mⁿ⁺ (solvated) + Cryptand (solvated) ⇌ [M ⊂ Cryptand]ⁿ⁺ (solvated)

The thermodynamic parameters are related by the equation:

ΔG° = -RTlnK = ΔH° - TΔS°

Generally, the encapsulation of cations by Kryptofix 222 is an enthalpy-driven process, with a significant negative ΔH° resulting from the strong ion-dipole interactions. The entropy change (ΔS°) is often less favorable or even negative, as the ordering of the flexible cryptand around the ion and the release of fewer solvent molecules can lead to a decrease in the overall disorder of the system.

Data Presentation: Thermodynamic Parameters for Kryptofix 222 Complexation

The following tables summarize the stability constants (log K) and thermodynamic parameters (ΔH° in kJ/mol and ΔS° in J/mol·K) for the complexation of various cations with Kryptofix 222 in different solvents at 25 °C.

Table 1: Stability Constants (log K) of Kryptofix 222 Complexes

| Cation | Water | Methanol | Acetonitrile | Propylene Carbonate |

| Li⁺ | 2.5 | 4.35 | 6.98 | 6.94 |

| Na⁺ | 3.9 | 7.75 | 9.63 | 10.54 |

| K⁺ | 5.4 | 10.75 | 11.01 | 11.19 |

| Rb⁺ | 4.35 | 9.55 | 9.50 | 9.02 |

| Cs⁺ | <2 | 4.8 | 4.57 | 4.00 |

| Ca²⁺ | 4.4 | - | - | - |

| Sr²⁺ | 7.35 | - | - | - |

| Ba²⁺ | 9.5 | - | - | - |

| La³⁺ | - | 13.19 (25 mol% MeOH in MeOAc) | 12.01 (25 mol% MeOH in AN) | - |

Note: Data compiled from various sources.[3][4] The stability of lanthanide complexes can be influenced by the solvent composition.

Table 2: Enthalpy (ΔH°) and Entropy (ΔS°) of Kryptofix 222 Complexation

| Cation | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Na⁺ | Water | -34.7 | -42 |

| K⁺ | Water | -53.1 | -75 |

| Rb⁺ | Water | -50.2 | -88 |

| Ba²⁺ | Water | -45.6 | 28 |

| La³⁺ | MeOAc-MeOH | -49.3 | 86.6 |

Note: Data compiled from various sources. The thermodynamic parameters for lanthanide complexation can be influenced by the solvent system.

Experimental Protocols

The characterization of ion encapsulation by Kryptofix 222 relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of Kryptofix 222 (typically 0.1-1 mM) in a degassed buffer or solvent of choice.

-

Prepare a solution of the metal salt (typically 1-10 mM, 10-20 times the concentration of the cryptand) in the exact same degassed buffer or solvent to minimize heats of dilution.[5]

-

Accurately determine the concentrations of both solutions.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the Kryptofix 222 solution into the sample cell (typically ~200-1400 µL depending on the instrument).

-

Load the metal salt solution into the injection syringe (typically ~40-250 µL).

-

Equilibrate the system to the desired temperature (e.g., 25 °C).

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.5-1 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 1-10 µL each) of the metal salt solution into the Kryptofix 222 solution.

-

Allow sufficient time between injections for the signal to return to baseline (typically 120-180 seconds).

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to cryptand.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stability constant (K), stoichiometry (n), and enthalpy of binding (ΔH°).[6]

-

Calculate the Gibbs free energy (ΔG°) and entropy (ΔS°) from these values.

-

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy can be used to determine binding constants by monitoring the chemical shift changes of the cryptand's protons upon addition of a cation.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Kryptofix 222 in a suitable deuterated solvent (e.g., CD₃CN, CD₃OD). The concentration should be accurately known (typically ~1-5 mM).[7]

-

Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

-

-

Titration:

-

Acquire a ¹H NMR spectrum of the Kryptofix 222 solution alone.

-

Add small aliquots of the metal salt solution to the NMR tube containing the Kryptofix 222 solution.

-

Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

Continue the titration until no further significant changes in the chemical shifts are observed (typically at a metal:cryptand molar ratio of >2).

-

-

Data Analysis:

-

Monitor the chemical shift changes (Δδ) of specific protons of the Kryptofix 222 molecule (e.g., the methylene protons adjacent to the nitrogen or oxygen atoms).

-

Plot the change in chemical shift (Δδ) as a function of the total metal ion concentration.

-

Fit the titration data to a suitable binding isotherm equation (e.g., a 1:1 binding model) using non-linear regression analysis to determine the stability constant (K).[8]

-

Potentiometric Titration

Potentiometry with an ion-selective electrode (ISE) can be used to determine the stability constants of cryptate complexes by measuring the free metal ion concentration in solution.

Methodology:

-

Electrode Calibration:

-

Calibrate the ion-selective electrode using a series of standard solutions of the metal ion of interest with known concentrations.

-

Ensure a linear response (potential vs. log[Mⁿ⁺]) over the expected concentration range.

-

-

Titration Setup:

-

Place a known volume of a solution containing the metal ion in a thermostated titration vessel.

-

Immerse the calibrated ISE and a suitable reference electrode in the solution.

-

-

Titration:

-

Add aliquots of a standard solution of Kryptofix 222 to the metal ion solution.

-

Record the potential after each addition, allowing the reading to stabilize.

-

Continue the titration until the potential change becomes negligible.

-

-

Data Analysis:

-

Use the calibration curve to convert the measured potentials to free metal ion concentrations ([Mⁿ⁺]free) at each titration point.

-

Calculate the concentrations of the complexed metal ion and the free and complexed cryptand using mass balance equations.

-

Calculate the stability constant (K) at each point of the titration. The average of these values gives the overall stability constant.[9][10]

-

Conductometric Titration

Conductometry measures the change in electrical conductivity of a solution as a titrant is added. This technique is useful for determining the stoichiometry and stability of cryptate complexes.

Methodology:

-

Instrument Setup:

-

Calibrate the conductivity meter with standard solutions.

-

Place a known volume of a dilute solution of the metal salt in a thermostated conductivity cell.

-

-

Titration:

-

Measure the initial conductivity of the metal salt solution.

-

Add small, precise volumes of a standard Kryptofix 222 solution to the cell.

-

Record the conductivity after each addition, ensuring thorough mixing and temperature equilibrium.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Correct the measured conductivity values for the volume change.

-

Plot the corrected conductivity as a function of the volume of Kryptofix 222 solution added.

-

The plot will typically consist of two linear segments with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex (e.g., 1:1).

-

The stability constant can be determined by fitting the titration curve to a theoretical model that relates conductivity to the concentrations of the species in solution.[11][12]

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the ion encapsulation by Kryptofix 222.

Signaling Pathways and Logical Relationships

Caption: Mechanism of ion encapsulation by Kryptofix 222.

Experimental Workflows

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Caption: Workflow for NMR Titration.

Conclusion

Kryptofix 222 remains a cornerstone of supramolecular chemistry, offering a powerful platform for selective ion recognition. Its well-defined encapsulation mechanism, driven by a combination of structural preorganization and favorable thermodynamics, makes it an invaluable tool in various scientific disciplines. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize the binding properties of Kryptofix 222 and its derivatives, facilitating their application in areas ranging from fundamental chemical research to the development of novel therapeutic and diagnostic agents. The continued study of this remarkable molecule and its interactions promises to unlock new possibilities in the design of sophisticated host-guest systems.

References

- 1. Kryptofix 222 synthesis - chemicalbook [chemicalbook.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. NMR Studies on Li+, Na+ and K+ Complexes of Orthoester Cryptand o-Me2-1.1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. tau.ac.il [tau.ac.il]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 2,2,2-Cryptand Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze and characterize 2,2,2-cryptand complexes. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data for key complexes, and visualizations of analytical workflows. The formation of inclusion complexes by this compound with various cations is a cornerstone of supramolecular chemistry, with significant implications for drug delivery systems, ion sensing, and the development of novel therapeutic agents.

Introduction to this compound and its Complexes

The macrobicyclic polyether 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, commonly known as this compound, is a powerful chelating agent renowned for its high affinity and selectivity for alkali and alkaline earth metal cations.[1] Its three-dimensional cavity, defined by two nitrogen bridgeheads and three polyoxyethylene bridges, encapsulates specific cations, forming stable complexes known as cryptates. This encapsulation dramatically alters the properties of the cation, enhancing its solubility in nonpolar solvents and modifying its reactivity. The stability of these complexes is governed by the "cryptate effect," a combination of the macrocyclic effect and the three-dimensional nature of the ligand, which leads to a highly pre-organized binding cavity.[2] The selective binding of cations, such as K⁺, is of significant interest in biological and pharmaceutical research due to the vital role of these ions in physiological processes.[2]

Core Spectroscopic Techniques for Characterization

The formation and structure of this compound complexes are primarily investigated using a suite of spectroscopic methods. These techniques provide invaluable information on the binding event, the stoichiometry of the complex, and its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure of this compound and its complexes in solution. Changes in the chemical shifts of the protons on the cryptand backbone upon cation binding provide direct evidence of complex formation.

Upon encapsulation of a cation, the electron density around the cryptand's protons is altered, leading to shifts in their resonance frequencies. Typically, the signals of the -CH₂-N and -CH₂-O- protons are monitored. For the free this compound, these protons exhibit characteristic chemical shifts. For instance, in some solvents, the free cryptand shows resonances around 3.60, 3.52, and 2.57 ppm.[3] When complexed with a cation, these peaks can shift significantly. For example, in a uranium complex, the cryptand protons show broad resonances at different chemical shifts.[4]

Quantitative ¹H NMR Data for this compound and a Representative Complex

| Compound | Protons | Chemical Shift (δ, ppm) | Solvent |

| Free this compound | -O-CH₂-CH₂-O- | ~3.62 | THF-d₈ |

| -N-CH₂-CH₂-O- | ~3.58 | THF-d₈ | |

| -N-CH₂- | ~2.60 | THF-d₈ | |

| [K(2.2.2-cryptand)]⁺ Complex | -O-CH₂-CH₂-O- | ~3.76 | Toluene-d₈ |

| -N-CH₂-CH₂-O- | ~3.66 | Toluene-d₈ | |

| -N-CH₂- | ~2.67 | Toluene-d₈ |

Note: Chemical shifts are highly dependent on the solvent, temperature, and the specific counter-ion present. The values presented are approximate and for illustrative purposes.

Experimental Protocol for ¹H NMR Titration:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 5 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or THF-d₈).

-

Prepare a stock solution of the metal salt (e.g., KCl, NaCl) of a significantly higher concentration (e.g., 75 mM) in the same deuterated solvent. To ensure the concentration of the cryptand remains constant, it is advisable to also include the cryptand at its target concentration (e.g., 5 mM) in the titrant solution.

-

-

Initial Spectrum:

-

Acquire a ¹H NMR spectrum of the this compound solution alone. This will serve as the reference (0 equivalents of metal ion).

-

-

Titration:

-

Add incremental amounts of the metal salt solution to the NMR tube containing the cryptand solution. After each addition, gently mix the solution and allow it to equilibrate.

-

Acquire a ¹H NMR spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in the chemical shifts of the cryptand protons. The magnitude of the shift is related to the extent of complexation.

-

By plotting the change in chemical shift (Δδ) against the molar ratio of metal ion to cryptand, the stoichiometry of the complex and the binding constant can be determined.

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy can be used to study the complexation of this compound, particularly when the formation of the complex results in a change in the electronic environment of a chromophore. The free this compound itself does not have a strong chromophore in the standard UV-Vis range. However, complexation can be monitored by observing changes in the absorption spectrum of a chromophoric counter-ion or by studying systems where the cryptand is chemically modified to include a chromophore.

In many cases, the formation of a cryptate can lead to the formation of new charge-transfer bands or shifts in the absorption bands of associated species. For instance, the formation of radical anion salts of metal phthalocyanines with [K(2.2.2-cryptand)]⁺ as the counter-ion results in new intense absorption bands in the near-infrared (NIR) region, which are characteristic of the radical anion species.[5]

Quantitative UV-Vis Absorption Data

| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| [K(2.2.2-cryptand)][Cp'''₃U] | ~470 | High (not specified) | THF |

| [K(2.2.2-cryptand)]₂[(Cp'₂La)₂(μ-η⁶:η⁶-C₆H₆)] | ~400-600 (broad) | ~2000-4000 | THF |

Note: The provided data are for complexes containing chromophoric metal centers, as the simple [K(2.2.2-cryptand)]⁺ complex does not have significant absorption in the UV-Vis range.

Experimental Protocol for UV-Vis Titration:

-

Solution Preparation:

-

Prepare a solution of the species to be analyzed (e.g., a metal salt with a chromophoric counter-ion) of known concentration in a suitable solvent (e.g., THF, acetonitrile).

-

Prepare a concentrated stock solution of this compound in the same solvent.

-

-

Spectrophotometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a reference in the reference cuvette.

-

Record the absorption spectrum of the initial solution before any cryptand is added.

-

-

Titration:

-

Add small, precise aliquots of the concentrated this compound solution to the cuvette containing the analyte solution.

-

After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in absorbance at a specific wavelength where the change is most significant.

-

Plot the absorbance change against the concentration of the added cryptand. This data can be used to determine the binding isotherm and calculate the association constant for the complex formation.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying binding events. While this compound itself is not fluorescent, its complexation can be studied by using a fluorescent probe. This can be achieved in several ways: the cryptand can be functionalized with a fluorophore, or the binding of a fluorescent guest molecule can be monitored.

A common mechanism observed is photoinduced electron transfer (PET). In a fluorophore-functionalized cryptand, the nitrogen atoms of the cryptand can quench the fluorescence of the attached fluorophore through PET. Upon cation binding, the lone pair of electrons on the nitrogen atoms coordinate to the cation, inhibiting the PET process and leading to an enhancement of fluorescence.[2] The magnitude of this enhancement can be related to the concentration of the complexed cation.

Quantitative Fluorescence Data for Cryptand-based Systems

| Compound | Excitation λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) | Condition |

| Trifluorocoumarino Cryptand (F222) | ~360 | ~460-480 | 0.02 (monoprotonated) | Aqueous solution |

| Eu²⁺-Poly(methacrylate containing [2.2.2] cryptand) | Not specified | Blue emission | Not specified | Solid state |

Note: Data is for modified cryptand systems as the parent this compound is non-fluorescent.[5][6]

Experimental Protocol for Fluorescence Titration:

-

Sample Preparation:

-

Prepare a dilute solution of the fluorescent cryptand derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Prepare a concentrated stock solution of the metal salt of interest in the same solvent.

-

-

Fluorimeter Setup:

-

Set the excitation wavelength to the absorption maximum of the fluorophore.

-

Record the emission spectrum over a suitable wavelength range.

-

-

Titration:

-

Record the fluorescence spectrum of the cryptand solution alone.

-

Add small aliquots of the metal salt solution to the cuvette.

-

After each addition, mix well and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Monitor the change in fluorescence intensity at the emission maximum.

-

Plot the fluorescence intensity versus the concentration of the metal ion. The resulting binding curve can be fitted to a suitable binding model to determine the binding constant.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an invaluable tool for the characterization of this compound complexes. As a "soft" ionization technique, it allows for the transfer of intact, non-covalent complexes from solution to the gas phase, enabling the direct determination of their mass-to-charge ratio (m/z).

The primary application of ESI-MS in this context is to confirm the stoichiometry of the complex. For example, for the complex of this compound with a potassium ion (K⁺), a prominent peak corresponding to the [K(C₁₈H₃₆N₂O₆)]⁺ ion would be expected. The isotopic distribution pattern of this peak can further confirm the elemental composition.

Quantitative ESI-MS Data for this compound Complexes

| Cation | Complex Formula | Calculated Monoisotopic Mass (Da) | Expected m/z for [M]⁺ |

| K⁺ | [K(C₁₈H₃₆N₂O₆)]⁺ | 415.2312 | 415.23 |

| Na⁺ | [Na(C₁₈H₃₆N₂O₆)]⁺ | 399.2573 | 399.26 |

Note: The molar mass of this compound (C₁₈H₃₆N₂O₆) is approximately 376.49 g/mol .[1]

Experimental Protocol for ESI-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of the pre-formed this compound complex in a volatile solvent compatible with ESI, such as methanol or acetonitrile. The concentration is typically in the low micromolar range.

-

Alternatively, a solution containing both the this compound and the metal salt can be prepared to observe the complex formation in the ESI source.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable signal and minimize in-source fragmentation of the complex. A low capillary exit voltage is generally preferred.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the peak corresponding to the mass-to-charge ratio of the expected cryptate.

-

Analyze the isotopic pattern of the peak to confirm the elemental composition of the complex.

-

Tandem MS (MS/MS) can be employed to study the fragmentation pattern of the complex, providing further structural information.

-

Visualization of Analytical Workflows

The characterization of this compound complexes often involves a multi-technique approach to build a comprehensive understanding of the system. The following diagrams illustrate a typical experimental workflow and the logical relationship between the data obtained from different spectroscopic methods.

Conclusion

The spectroscopic analysis of this compound complexes is a multifaceted process that relies on the synergistic application of several powerful analytical techniques. NMR spectroscopy provides detailed structural information in solution, while UV-Vis and fluorescence spectroscopies are sensitive methods for determining binding affinities. ESI-Mass Spectrometry offers unambiguous confirmation of the complex's stoichiometry. By employing the detailed protocols and understanding the principles outlined in this guide, researchers and drug development professionals can effectively characterize these important supramolecular systems, paving the way for their application in various scientific and therapeutic fields.

References

The Pioneering Synthesis of Cryptands: A Technical Guide to Jean-Marie Lehn's Supramolecular Innovation

Foreword

The field of supramolecular chemistry, the intricate dance of molecules held together by non-covalent bonds, owes much of its genesis to the pioneering work of Jean-Marie Lehn. His development of cryptands, three-dimensional polycyclic ligands, revolutionized our understanding of molecular recognition and host-guest chemistry. This technical guide provides an in-depth exploration of Lehn's seminal work on cryptand synthesis, offering researchers, scientists, and drug development professionals a detailed overview of the core principles, experimental methodologies, and quantitative data that underpin this Nobel Prize-winning research.

Introduction: The Genesis of Supramolecular Chemistry and the Cryptate Effect

In the late 1960s, Jean-Marie Lehn envisioned and then created a new class of cage-like molecules he named "cryptands" (from the Greek kryptos, meaning hidden).[1][2][3] These molecules were designed to encapsulate other ions or molecules, forming highly stable and selective inclusion complexes known as "cryptates." This work, which earned Lehn a share of the 1987 Nobel Prize in Chemistry, laid the foundation for the burgeoning field of supramolecular chemistry.[2][3]

Unlike their two-dimensional predecessors, the crown ethers, cryptands offer a three-dimensional cavity that envelops the guest ion, leading to a significantly enhanced binding affinity and selectivity. This phenomenon, termed the cryptate effect , arises from the pre-organized structure of the cryptand, which minimizes the entropic penalty of complexation, and the increased number of binding interactions within the 3D cavity.

Core Principles of Cryptand Synthesis

The synthesis of cryptands, exemplified by the archetypal [2.2.2]cryptand, is a testament to the power of strategic organic synthesis. The general approach involves a stepwise construction of the bicyclic framework, typically through the formation of amide bonds followed by reduction. High-dilution conditions are often employed during the cyclization steps to favor intramolecular reactions over intermolecular polymerization.

The nomenclature of cryptands, such as [2.2.2]cryptand, indicates the number of oxygen atoms in each of the three bridges connecting the two nitrogen bridgeheads. This modular design allows for the synthesis of a variety of cryptands with different cavity sizes, enabling the selective binding of a wide range of cations.

Experimental Protocols: Synthesis of [2.2.2]Cryptand

The following is a representative experimental protocol for the synthesis of 1,10-diaza-4,7,13,16,21,24-hexaoxabicyclo[8.8.8]hexacosane ([2.2.2]cryptand), based on the original work of Lehn, Dietrich, and Sauvage.

Step 1: Synthesis of the Macrocyclic Diamide

-

Reaction Setup: A solution of the diamine-diether, 1,8-diamino-3,6-dioxaoctane, in a suitable solvent such as benzene or toluene is prepared in a reaction vessel equipped with a dropping funnel and a reflux condenser.

-

Acylation: A solution of the diacid chloride, 3,6-dioxaoctanedioyl dichloride, in the same solvent is added dropwise to the diamine solution under high-dilution conditions. This is typically achieved by the slow, simultaneous addition of both reactant solutions to a larger volume of solvent.

-

Reaction Conditions: The reaction is stirred at room temperature for several hours to facilitate the formation of the macrocyclic diamide.

-

Workup and Purification: The reaction mixture is filtered to remove any precipitated salts. The solvent is then removed under reduced pressure, and the resulting crude diamide is purified by recrystallization or column chromatography.

Step 2: Reduction of the Diamide to the Macrobicyclic Diamine

-

Reduction: The purified macrocyclic diamide is dissolved in a dry, inert solvent like tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆), is carefully added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete reduction of the amide groups to amines.

-

Quenching and Workup: After cooling, the reaction is carefully quenched by the slow addition of water, followed by an aqueous base solution (e.g., NaOH). The resulting mixture is filtered, and the organic layer is separated.

-

Purification: The solvent is removed from the organic layer, and the crude macrocyclic diamine is purified by distillation or chromatography.

Step 3: Final Cyclization to Form the [2.2.2]Cryptand

-

Second Acylation: The macrocyclic diamine is reacted with a second equivalent of 3,6-dioxaoctanedioyl dichloride under high-dilution conditions, similar to Step 1, to form the macrobicyclic diamide.

-

Final Reduction: The resulting macrobicyclic diamide is then reduced using diborane in THF to yield the final [2.2.2]cryptand.[4]

-

Purification: The final product is purified by recrystallization or sublimation to yield a white, crystalline solid.

Quantitative Data: Stability and Selectivity of Cryptates

A hallmark of cryptands is their remarkable ability to selectively bind cations that fit snugly within their three-dimensional cavity. This selectivity is quantified by the stability constant (Ks) of the resulting cryptate, often expressed as its logarithm (log Ks). The thermodynamic parameters of complexation, including the enthalpy (ΔH°) and entropy (ΔS°) changes, provide further insight into the driving forces of the cryptate effect.

| Cryptand | Cation | Ionic Radius (Å) | Solvent | log Ks | ΔH° (kcal/mol) | TΔS° (kcal/mol) |

| [2.1.1] | Li⁺ | 0.76 | H₂O | 5.50 | -6.5 | 1.0 |

| Na⁺ | 1.02 | H₂O | 3.90 | -5.0 | 0.3 | |

| K⁺ | 1.38 | H₂O | 2.55 | -2.4 | 1.1 | |

| [2.2.1] | Li⁺ | 0.76 | H₂O | 2.50 | -2.0 | 1.4 |

| Na⁺ | 1.02 | H₂O | 5.40 | -6.5 | 0.8 | |

| K⁺ | 1.38 | H₂O | 3.95 | -4.4 | 1.0 | |

| Ba²⁺ | 1.35 | H₂O | 7.30 | -5.2 | 4.7 | |

| [2.2.2] | Na⁺ | 1.02 | H₂O | 3.90 | -4.2 | 1.1 |

| K⁺ | 1.38 | H₂O | 5.40 | -6.7 | 0.7 | |

| Rb⁺ | 1.52 | H₂O | 4.35 | -5.8 | 0.1 | |

| Cs⁺ | 1.67 | H₂O | < 2 | - | - | |

| Ba²⁺ | 1.35 | H₂O | 9.50 | -7.7 | 5.2 |

Data compiled from various sources. The values can vary depending on the experimental conditions.

Visualizations of Core Concepts

To further elucidate the principles of cryptand synthesis and function, the following diagrams are provided in the DOT language for use with Graphviz.

Synthetic Pathway of [2.2.2]Cryptand

Caption: Generalized synthetic pathway for [2.2.2]cryptand.

Molecular Recognition and the Cryptate Effect

Caption: Principle of size-selective molecular recognition by [2.2.2]cryptand.

Comparison of Cation Binding: Crown Ether vs. Cryptand

Caption: Comparison of cation binding by a crown ether and a cryptand.

Applications in Research and Drug Development

The unique properties of cryptands have led to their application in various scientific domains. In research, they are instrumental as phase-transfer catalysts, enabling the solubilization of salts in organic media and enhancing the reactivity of anions. They have also been crucial in the synthesis and stabilization of unusual chemical species, such as alkalides and electrides.

In the context of drug development, the principles of molecular recognition pioneered by Lehn are fundamental. The ability to design synthetic receptors with high affinity and selectivity for specific biological targets is a cornerstone of modern medicinal chemistry. While cryptands themselves have limited direct therapeutic applications due to potential toxicity, the concepts they embody—pre-organization, complementarity, and host-guest interactions—are integral to the design of novel therapeutic agents and drug delivery systems.

Conclusion

Jean-Marie Lehn's synthesis of cryptands was a watershed moment in chemistry, ushering in the era of supramolecular chemistry and providing a powerful new set of tools for studying and manipulating molecular interactions. The principles of their design and the methodologies for their synthesis continue to inspire chemists to create increasingly complex and functional molecular systems. This technical guide serves as a testament to the enduring legacy of this pioneering work and as a resource for those seeking to apply its principles in their own research endeavors.

References

- 1. Enthalpies and entropies of complexation of cryptand 222 and metal ions in propylene carbonate and acetonitrile. Derived thermodynamic parameters for the transfer of metal-ion cryptates - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. 2.2.2-Cryptand - Wikipedia [en.wikipedia.org]

The Intricate Dance of Alkali Metals and 2,2,2-Cryptand: A Deep Dive into Coordination Chemistry

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the supramolecular chemistry of alkali metal cryptates, detailing their thermodynamic stability, structural characteristics, and the experimental protocols for their study.

The remarkable ability of the macrobicyclic ligand 2,2,2-cryptand to selectively encapsulate alkali metal cations has been a cornerstone of supramolecular chemistry, with profound implications for fields ranging from analytical chemistry to drug delivery. This technical guide provides an in-depth exploration of the coordination chemistry governing these interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to serve as a vital resource for the scientific community.

Core Principles of Complexation

The formation of an alkali metal cryptate, denoted as [M⁺⊂2.2.2], is a classic example of host-guest chemistry, where the this compound (the host) ثلاثي الأبعادally entraps an alkali metal cation (the guest). This encapsulation is driven by the "cryptate effect," a term that encompasses the thermodynamic advantages of preorganization of the ligand's donor atoms and the chelate effect, leading to exceptionally stable complexes. The this compound, with its six ether oxygen atoms and two bridgehead nitrogen atoms, provides a near-perfect coordination sphere for cations of a specific size, most notably the potassium ion (K⁺), due to the optimal match between the cation's ionic radius and the cryptand's cavity size.

Quantitative Analysis of Stability and Thermodynamics